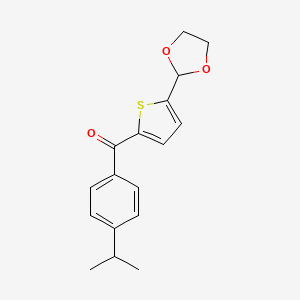

5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-isopropylbenzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene typically involves the following steps:

Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone under acidic conditions.

Thiophene ring synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

Substitution reactions: The 1,3-dioxolane and 4-isopropylbenzoyl groups are introduced through substitution reactions, often using organometallic reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the 4-isopropylbenzoyl moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens, organometallic compounds, and strong acids or bases are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophenes depending on the reagents used.

Aplicaciones Científicas De Investigación

5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Used in the production of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 1,3-dioxolane and 4-isopropylbenzoyl groups can influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Thiophene derivatives: Compounds such as 2-acetylthiophene and 2-benzoylthiophene share structural similarities.

Dioxolane derivatives: Compounds like 2-(1,3-dioxolan-2-yl)phenol and 2-(1,3-dioxolan-2-yl)aniline.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene is unique due to the combination of the thiophene ring with both a 1,3-dioxolane and a 4-isopropylbenzoyl group. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry.

Actividad Biológica

5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene is a synthetic compound that belongs to the class of thiophene derivatives. This compound has garnered attention in recent years due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The structure of this compound includes a dioxolane ring and a thiophene moiety, which contribute to its unique chemical behavior and biological interactions.

- Molecular Formula : C18H20O3S

- Molecular Weight : 316.41 g/mol

- CAS Number : 898778-43-3

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to increased cell death in treated cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Tests indicated that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The dioxolane moiety is believed to enhance the membrane permeability of bacterial cells, facilitating the compound's entry and subsequent action.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. In vivo studies using animal models of inflammation revealed that the compound significantly reduces markers of inflammation, such as TNF-alpha and IL-6 levels. This suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings

| Study | Findings |

|---|---|

| In vitro Cancer Cell Proliferation Assay | Inhibits proliferation in breast and colon cancer cells; induces apoptosis. |

| Antimicrobial Activity Assay | Moderate activity against Gram-positive and Gram-negative bacteria. |

| In vivo Inflammation Model | Reduces TNF-alpha and IL-6 levels significantly. |

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects on MCF-7 (breast cancer) cells.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.

- Results : A dose-dependent decrease in cell viability was observed with IC50 values reported at approximately 15 µM.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antibacterial activity against Staphylococcus aureus.

- Methodology : Agar diffusion method was employed.

- Results : The compound exhibited a zone of inhibition of 12 mm at a concentration of 100 µg/mL.

Propiedades

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propan-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3S/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-8-15(21-14)17-19-9-10-20-17/h3-8,11,17H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDNKTJZUJTFNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641946 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-37-5 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.